1-(Chlorosulfanyl)dodecane
Description
1-Chlorododecane (CAS 112-52-7), also known as lauryl chloride or n-dodecyl chloride, is a halogenated alkane with the molecular formula C₁₂H₂₅Cl and a molecular weight of 204.78 g/mol . It is a clear, colorless liquid with a density of 0.867 g/mL at 20°C and is primarily used as an intermediate in organic synthesis for producing surfactants, quaternary ammonium compounds, and specialty chemicals . Its structure features a chlorine atom at the terminal carbon of a dodecane chain, rendering it reactive in nucleophilic substitution reactions.
Properties
CAS No. |
40390-88-3 |
|---|---|
Molecular Formula |
C12H25ClS |
Molecular Weight |
236.85 g/mol |
IUPAC Name |
dodecyl thiohypochlorite |
InChI |
InChI=1S/C12H25ClS/c1-2-3-4-5-6-7-8-9-10-11-12-14-13/h2-12H2,1H3 |
InChI Key |
RPLSIKQMFNIIDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
This section compares 1-chlorododecane with structurally or functionally related compounds, including halogenated alkanes, sulfur-containing derivatives, and fluorinated analogs. Key differences in molecular properties, reactivity, and applications are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Chain Length and Reactivity :
- 1-Chlorododecane (C12) and 1-chlorohexadecane (C16) share similar terminal chlorine reactivity but differ in solubility and melting points due to chain length. Longer chains (e.g., C16) exhibit higher hydrophobicity, making them suitable for lubricants .
Sulfur-Containing Derivatives :
- Dodecyl sulfoxide (C₂₄H₅₀OS) has a sulfinyl group, enhancing its polarity compared to 1-chlorododecane. This property is exploited in solvent-mediated extraction processes, such as recovering taxanes in bioprocessing .
- Sodium 1-dodecanesulfonate (C₁₂H₂₅NaO₃S) is an anionic surfactant with superior water solubility due to its sulfonate group, unlike the hydrophobic 1-chlorododecane .
Fluorinated Analogs :
- 1-(Perfluoro-N-octyl)dodecane (C₂₀H₂₅F₁₇) combines a dodecane chain with a perfluorinated segment, resulting in extreme chemical inertness and thermal stability. These traits are valuable in high-performance coatings, though synthesis costs are higher .
In contrast, sulfonates (e.g., sodium 1-dodecanesulfonate) are more biodegradable but may contribute to aquatic toxicity .
Table 2: Application-Specific Comparison
Research Insights
- Catalytic Performance: In solvent-mediated reactions, dodecane derivatives like 1-chlorododecane show lower catalytic efficiency compared to sulfonates or fluorinated analogs due to their non-polar nature .
- Plant Growth Effects : Hydrocarbons such as dodecane (parent alkane of 1-chlorododecane) induce systemic resistance in plants but lack biocontrol activity against pathogens like Sclerotinia sclerotiorum .
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